Cas no 683221-11-6 (3-Amino-3-(4-ethoxyphenyl)propan-1-ol)
3-Amino-3-(4-ethoxyphenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-3-(4-ethoxyphenyl)propan-1-ol
- 3-Amino-3-(4-ethoxyphenyl)-1-propanol
- 3-AMINO-3-(4-ETHOXY-PHENYL)-PROPAN-1-OL
- 9W-0878
- CS-0355158
- 683221-11-6
- EN300-1836910
- AKOS005106542
- MFCD03412722
-
- MDL: MFCD03412722
- Inchi: 1S/C11H17NO2/c1-2-14-10-5-3-9(4-6-10)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3
- InChI Key: IZBNPXYEYWHXKS-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC(=CC=1)C(CCO)N
Computed Properties
- Exact Mass: 195.125928785g/mol
- Monoisotopic Mass: 195.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 55.5Ų
3-Amino-3-(4-ethoxyphenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR110831-250mg |
3-Amino-3-(4-ethoxyphenyl)propan-1-ol |
683221-11-6 | 250mg |
£189.00 | 2023-01-09 | ||
| Apollo Scientific | OR110831-1g |
3-Amino-3-(4-ethoxyphenyl)propan-1-ol |
683221-11-6 | 1g |
£255.00 | 2025-02-19 | ||
| Enamine | EN300-1836910-1g |
3-amino-3-(4-ethoxyphenyl)propan-1-ol |
683221-11-6 | 1g |
$314.0 | 2023-09-19 | ||
| Enamine | EN300-1836910-5g |
3-amino-3-(4-ethoxyphenyl)propan-1-ol |
683221-11-6 | 5g |
$908.0 | 2023-09-19 | ||
| Enamine | EN300-1836910-10g |
3-amino-3-(4-ethoxyphenyl)propan-1-ol |
683221-11-6 | 10g |
$1346.0 | 2023-09-19 | ||
| Enamine | EN300-1836910-0.05g |
3-amino-3-(4-ethoxyphenyl)propan-1-ol |
683221-11-6 | 0.05g |
$263.0 | 2023-09-19 | ||
| Enamine | EN300-1836910-0.1g |
3-amino-3-(4-ethoxyphenyl)propan-1-ol |
683221-11-6 | 0.1g |
$275.0 | 2023-09-19 | ||
| Enamine | EN300-1836910-0.25g |
3-amino-3-(4-ethoxyphenyl)propan-1-ol |
683221-11-6 | 0.25g |
$288.0 | 2023-09-19 | ||
| Enamine | EN300-1836910-0.5g |
3-amino-3-(4-ethoxyphenyl)propan-1-ol |
683221-11-6 | 0.5g |
$300.0 | 2023-09-19 | ||
| Enamine | EN300-1836910-1.0g |
3-amino-3-(4-ethoxyphenyl)propan-1-ol |
683221-11-6 | 1g |
$986.0 | 2023-06-03 |
3-Amino-3-(4-ethoxyphenyl)propan-1-ol Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 3-Amino-3-(4-ethoxyphenyl)propan-1-ol
3-Amino-3-(4-ethoxyphenyl)propan-1-ol (CAS 683221-11-6): A Versatile Chemical Intermediate for Pharmaceutical and Specialty Applications
3-Amino-3-(4-ethoxyphenyl)propan-1-ol (CAS 683221-11-6) is an important organic compound with significant potential in pharmaceutical synthesis and specialty chemical applications. This amino alcohol derivative features both amino and hydroxyl functional groups attached to a propanol backbone, with a 4-ethoxyphenyl substituent at the 3-position. The presence of these functional groups makes it a valuable building block for the synthesis of various bioactive molecules and advanced materials.
The molecular structure of 3-Amino-3-(4-ethoxyphenyl)propan-1-ol combines aromatic and aliphatic characteristics, with the ethoxy group on the phenyl ring contributing to its unique electronic properties. This structural combination has attracted attention from researchers working on central nervous system (CNS) active compounds, as similar structures are found in several neurotransmitter analogs. Recent studies suggest potential applications in developing novel neuromodulators and receptor-targeting agents, particularly in addressing current research trends in neurodegenerative diseases and mood disorders.
From a synthetic chemistry perspective, CAS 683221-11-6 serves as a versatile intermediate for constructing more complex molecular architectures. The primary amine and primary alcohol functionalities allow for diverse chemical transformations, including amide formation, esterification, and reductive amination. These properties make it particularly valuable in combinatorial chemistry and drug discovery programs, where rapid generation of molecular diversity is crucial. Pharmaceutical researchers are increasingly interested in this compound as a precursor for small molecule therapeutics targeting protein-protein interactions.
The physicochemical properties of 3-Amino-3-(4-ethoxyphenyl)propan-1-ol contribute to its utility in various applications. With moderate polarity from both the amino and hydroxyl groups, combined with the hydrophobic ethoxyphenyl moiety, this compound demonstrates balanced solubility characteristics that are advantageous for drug formulation. The chiral center at the 3-position also makes it interesting for asymmetric synthesis and the development of enantiomerically pure compounds, a growing area in pharmaceutical development where regulatory agencies increasingly demand single-isomer drugs.
In material science applications, 3-Amino-3-(4-ethoxyphenyl)propan-1-ol has shown promise as a monomer or modifier for specialty polymers. The aromatic ring provides structural rigidity, while the flexible propanol chain and amino group offer sites for crosslinking or further functionalization. Researchers have explored its use in creating advanced polymer networks with tailored thermal and mechanical properties, particularly for high-performance coatings and adhesives where both aromatic content and hydrogen bonding capacity are desirable.
The synthesis of CAS 683221-11-6 typically involves multi-step organic transformations starting from commercially available 4-ethoxybenzaldehyde. Modern synthetic approaches emphasize green chemistry principles, with recent literature describing improved catalytic methods for the key steps. Process chemists have focused on optimizing the reduction of intermediate nitriles and developing more efficient asymmetric synthesis routes to access enantiomerically pure material, responding to the growing demand for chiral building blocks in pharmaceutical development.
Analytical characterization of 3-Amino-3-(4-ethoxyphenyl)propan-1-ol employs standard techniques including NMR spectroscopy, mass spectrometry, and HPLC purity analysis. The compound typically appears as a white to off-white crystalline solid under standard conditions, with melting point and solubility data consistent with its molecular structure. Stability studies indicate that proper storage under inert atmosphere and protection from moisture are recommended for long-term preservation of material quality.
Current market trends show increasing demand for specialty amino alcohols like 3-Amino-3-(4-ethoxyphenyl)propan-1-ol, driven by growth in pharmaceutical R&D and the development of novel materials. Suppliers have responded by offering the compound in various quantities, from research-scale vials to bulk kilogram quantities, with different purity grades to meet diverse application needs. The compound's structural versatility and potential for creating intellectual property make it particularly attractive for companies developing proprietary compound libraries and novel therapeutic candidates.
Safety considerations for handling 3-Amino-3-(4-ethoxyphenyl)propan-1-ol follow standard laboratory practices for amino alcohols. While not classified as highly hazardous, appropriate personal protective equipment including gloves and eye protection is recommended when working with the material. Material safety data sheets provide detailed handling instructions, and proper ventilation should be maintained when working with powdered forms of the compound to minimize exposure risks.
Future research directions for CAS 683221-11-6 are likely to focus on expanding its applications in medicinal chemistry and exploring its potential in emerging fields such as bioconjugation chemistry and targeted drug delivery systems. The compound's ability to serve as a linker molecule between different functional components makes it particularly interesting for these applications. Additionally, with growing interest in sustainable chemistry, researchers may investigate biocatalytic routes for its production or its use in designing biodegradable polymer systems.
For researchers and manufacturers working with 3-Amino-3-(4-ethoxyphenyl)propan-1-ol, quality control remains paramount. Advanced analytical methods including chiral HPLC and spectroscopic purity assessment are essential for applications requiring high-purity material. The development of robust synthetic and purification protocols continues to be an active area of investigation, particularly for pharmaceutical applications where stringent quality standards apply.
In conclusion, 3-Amino-3-(4-ethoxyphenyl)propan-1-ol (CAS 683221-11-6) represents a valuable chemical building block with diverse applications across pharmaceutical development and specialty materials. Its unique combination of functional groups and structural features positions it as a compound of continuing interest in both academic and industrial research settings. As synthetic methodologies advance and new applications emerge, this amino alcohol derivative is likely to maintain its importance in the toolkit of synthetic chemists and materials scientists.
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